1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
Brand Name: Vulcanchem
CAS No.: 439095-40-6
VCID: VC2432358
InChI: InChI=1S/C18H18F3NO/c1-22-15-10-6-5-9-14(15)17(23,18(19,20)21)16(22)12-11-13-7-3-2-4-8-13/h2-10,16,23H,11-12H2,1H3
SMILES: CN1C(C(C2=CC=CC=C21)(C(F)(F)F)O)CCC3=CC=CC=C3
Molecular Formula: C18H18F3NO
Molecular Weight: 321.3 g/mol

1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

CAS No.: 439095-40-6

Cat. No.: VC2432358

Molecular Formula: C18H18F3NO

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol - 439095-40-6

Specification

CAS No. 439095-40-6
Molecular Formula C18H18F3NO
Molecular Weight 321.3 g/mol
IUPAC Name 1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol
Standard InChI InChI=1S/C18H18F3NO/c1-22-15-10-6-5-9-14(15)17(23,18(19,20)21)16(22)12-11-13-7-3-2-4-8-13/h2-10,16,23H,11-12H2,1H3
Standard InChI Key ISPQSQMCJJXWFH-UHFFFAOYSA-N
SMILES CN1C(C(C2=CC=CC=C21)(C(F)(F)F)O)CCC3=CC=CC=C3
Canonical SMILES CN1C(C(C2=CC=CC=C21)(C(F)(F)F)O)CCC3=CC=CC=C3

Introduction

Chemical Identity and Structure

1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is a fluorinated indole derivative with several formal identification parameters. The compound possesses a complex molecular structure centered around an indole ring system with specific functional group substitutions.

Identification Parameters

The compound can be identified through several standardized chemical identifiers as presented in Table 1.

ParameterValue
IUPAC Name1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol
Molecular FormulaC18H18F3NO
CAS Registry Number439095-40-6
MDL NumberMFCD03425785

Table 1: Standard identification parameters for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

Structural Characteristics

The structure of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol features an indole scaffold with specific substitutions. The molecule contains a trifluoromethyl group at the 3-position, which is also hydroxylated (3-indolinol). Additionally, it has a phenethyl group at the 2-position and a methyl group at the nitrogen atom (position 1). The presence of the trifluoromethyl group significantly influences the compound's electronic properties and reactivity profile due to the strong electron-withdrawing nature of this substituent. The hydroxyl group at position 3 creates a tertiary alcohol functionality, which contributes to the compound's potential hydrogen bonding capabilities and possible reactivity in chemical transformations.

Physical and Chemical Properties

Basic Physical Properties

The fundamental physical properties of the compound are summarized in Table 2.

PropertyValue
Molecular Weight321.35 g/mol
Physical StateNot specified in available sources
Storage TemperatureAmbient
Boiling PointNot available
Melting PointNot available
Flash PointNot available
SolubilityNot specified in available sources

Table 2: Physical properties of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

Chemical Reactivity

Based on the structural features and limited information in the safety data sheet, several predictive observations about chemical reactivity can be made. The compound contains a tertiary alcohol functional group at the 3-position, which may participate in typical alcohol reactions such as esterification, oxidation, or dehydration. The trifluoromethyl group is generally stable but imparts unique electronic effects that can influence reactivity patterns. The indole core provides potential sites for electrophilic aromatic substitution, though reactivity may be modified by the existing substituents.

Hazard TypeClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory System)

Table 3: GHS Hazard Classification for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

Stability and Reactivity Parameters

Understanding the stability and potential reactivity of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is essential for safe handling and experimental design.

Decomposition Products

Under conditions of thermal decomposition or combustion, the compound may generate:

  • Carbon oxides (CO, CO₂)

  • Hydrogen fluoride (HF)

  • Nitrogen oxides (NOx)

These decomposition products present significant hazards, particularly hydrogen fluoride, which is highly corrosive and toxic.

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